Ferrous pyrophosphate
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Overview
Description
Ferrous pyrophosphate, also known as this compound, is an inorganic compound with the chemical formula Fe₂P₂O₇. It is a grayish or white crystalline powder that is poorly soluble in water. This compound is commonly used as an iron fortificant in food products due to its stability and low reactivity with food components .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous pyrophosphate can be synthesized through various methods:
Solid-State Reaction: One common method involves the reaction of iron(III) oxide (Fe₂O₃) with ammonium dihydrogen phosphate (NH₄H₂PO₄) at high temperatures (around 1170 K).
Hydrothermal Synthesis: Another method involves the reaction of iron powder with 25% phosphoric acid in the presence of titanium dioxide (TiO₂) under hydrothermal conditions at 18.62 MPa.
Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state reactions or hydrothermal synthesis, optimized for high yield and purity. The choice of method depends on the desired form of the compound and its intended application .
Chemical Reactions Analysis
Ferrous pyrophosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to Iron(III) Pyrophosphate (Fe₄(P₂O₇)₃) in the presence of oxidizing agents.
Reduction: It can be reduced back to elemental iron under strong reducing conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, or other strong oxidizers.
Reducing Agents: Hydrogen gas, carbon monoxide, or other strong reducers.
Substitution Reactions: Various metal salts in aqueous or solid-state conditions.
Major Products:
Oxidation: Iron(III) Pyrophosphate.
Reduction: Elemental iron.
Substitution: Mixed metal pyrophosphates such as calcium iron pyrophosphate or zinc iron pyrophosphate.
Scientific Research Applications
Ferrous pyrophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ferrous pyrophosphate involves its ability to release iron ions in the gastrointestinal tract, which are then absorbed into the bloodstream. The pyrophosphate moiety helps stabilize the iron ions, preventing their premature oxidation and enhancing their bioavailability. Once absorbed, the iron ions are utilized in various physiological processes, including hemoglobin synthesis and cellular respiration .
Comparison with Similar Compounds
- Ferrous Sulfate (FeSO₄)
- Ferric Pyrophosphate (Fe₄(P₂O₇)₃)
- Ferrous Fumarate (C₄H₂FeO₄)
Ferrous pyrophosphate stands out due to its balance of bioavailability and stability, making it a preferred choice for food fortification and iron supplementation .
Properties
IUPAC Name |
iron(2+);phosphonato phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEAWHILRRXHPW-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+2].[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2O7P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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